molecular formula C9H8BrN B8290576 3-Bromo-2,6-dimethylbenzonitrile

3-Bromo-2,6-dimethylbenzonitrile

Cat. No.: B8290576
M. Wt: 210.07 g/mol
InChI Key: LWNYUIFPPKCMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,6-dimethylbenzonitrile is a brominated aromatic compound featuring a benzene ring substituted with a cyano group (-CN) at position 1, methyl groups (-CH₃) at positions 2 and 6, and a bromine atom at position 2. This structure combines electron-withdrawing (cyano, bromo) and electron-donating (methyl) groups, creating unique electronic and steric effects. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for functionalization .

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

3-bromo-2,6-dimethylbenzonitrile

InChI

InChI=1S/C9H8BrN/c1-6-3-4-9(10)7(2)8(6)5-11/h3-4H,1-2H3

InChI Key

LWNYUIFPPKCMKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-bromo-2,6-dimethylbenzonitrile and analogous brominated benzonitrile derivatives significantly influence their physicochemical properties and applications. Below is a detailed comparison with 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4), a closely related compound .

Table 1: Key Comparative Properties

Property This compound 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Substituents Methyl (-CH₃) Trifluoroethoxy (-OCH₂CF₃)
Molecular Weight ~210 g/mol (estimated) Higher due to trifluoroethoxy groups (~383 g/mol)
Solubility Moderate in non-polar solvents Enhanced solubility in organic solvents (e.g., DCM)
Thermal Stability Moderate (decomposes ~200–250°C) High (>250°C) due to bulky, stable substituents
Electronic Effects Methyl groups donate electrons; bromine/cyano withdraw electrons Trifluoroethoxy groups strongly withdraw electrons
Reactivity Bromine less activated for substitution Bromine highly activated for nucleophilic substitution
Applications Intermediate for cross-coupling reactions Pharmaceuticals, agrochemicals (enhanced bioactivity)

Structural and Electronic Effects

  • Substituent Influence :
    • The methyl groups in this compound provide steric hindrance and mild electron donation, reducing the electrophilicity of the bromine atom. This limits its reactivity in nucleophilic substitutions compared to the trifluoroethoxy analog, where the electron-withdrawing -OCH₂CF₃ groups increase bromine’s electrophilicity .
    • The trifluoroethoxy substituents also enhance thermal stability by forming rigid, bulky structures resistant to decomposition.

Solubility and Compatibility

  • The trifluoroethoxy derivative exhibits superior solubility in polar organic solvents (e.g., dichloromethane, THF) due to its increased polarity, making it preferable in liquid-phase reactions. In contrast, the methyl-substituted compound is more compatible with non-polar media, favoring applications in lipophilic environments .

Research Findings and Implications

  • Studies on trifluoroethoxy-substituted analogs highlight the importance of electron-withdrawing groups in enhancing bromine’s reactivity and compound stability. These insights guide the design of benzonitrile derivatives for targeted applications.

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